Cas no 1403483-65-7 (4,5-Diiodo-1-(oxan-2-yl)pyrazole)

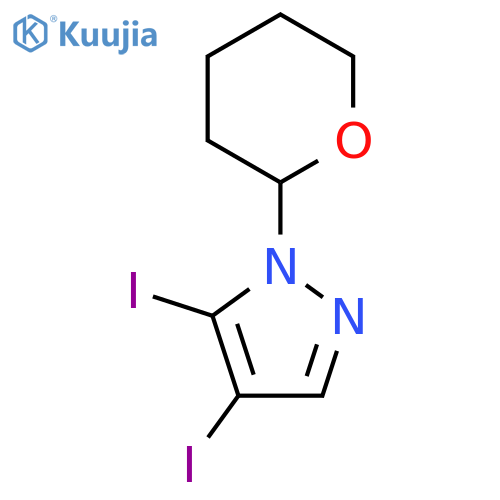

1403483-65-7 structure

商品名:4,5-Diiodo-1-(oxan-2-yl)pyrazole

CAS番号:1403483-65-7

MF:C8H10I2N2O

メガワット:403.986746311188

CID:4594478

4,5-Diiodo-1-(oxan-2-yl)pyrazole 化学的及び物理的性質

名前と識別子

-

- 4,5-Diiodo-1-(oxan-2-yl)pyrazole

- C8H10I2N2O

- V3061

- A919909

-

- インチ: 1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2

- InChIKey: DXTLRUXAWBXFDB-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=NN1C1CCCCO1)I

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 27

4,5-Diiodo-1-(oxan-2-yl)pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE62124-1g |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 97% | 1g |

$97.00 | 2024-04-20 | |

| TRC | D455508-50mg |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D455508-500mg |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 500mg |

$ 115.00 | 2022-06-05 | ||

| A2B Chem LLC | AE62124-10g |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 97% | 10g |

$467.00 | 2024-04-20 | |

| A2B Chem LLC | AE62124-25g |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 97% | 25g |

$923.00 | 2024-04-20 | |

| Ambeed | A347329-5g |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 97% | 5g |

$303.0 | 2024-04-24 | |

| 1PlusChem | 1P009X70-5g |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 97% | 5g |

$283.00 | 2025-02-25 | |

| TRC | D455508-100mg |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 100mg |

$ 65.00 | 2022-06-05 | ||

| Chemenu | CM502798-5g |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 97% | 5g |

$300 | 2022-06-13 | |

| A2B Chem LLC | AE62124-5g |

4,5-Diiodo-1-(oxan-2-yl)pyrazole |

1403483-65-7 | 97% | 5g |

$271.00 | 2024-04-20 |

4,5-Diiodo-1-(oxan-2-yl)pyrazole 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

1403483-65-7 (4,5-Diiodo-1-(oxan-2-yl)pyrazole) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1403483-65-7)4,5-Diiodo-1-(oxan-2-yl)pyrazole

清らかである:99%

はかる:5g

価格 ($):273.0